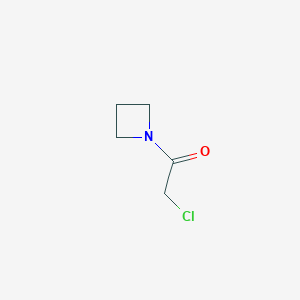
1-Azetidin-1-yl-2-chloro-ethanone
説明
Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides that have garnered significant attention due to their biological activities, particularly as antibacterial agents. The core structure of azetidin-2-one is pivotal in the synthesis of various pharmaceutical compounds, including penicillins and cephalosporins, which are widely used as antibiotics .
Synthesis Analysis
The synthesis of azetidin-2-ones can be achieved through various methods. One efficient approach involves the use of chlorosulfonylmethylene(dimethyl)ammonium chloride as a cyclodehydrating agent for the one-pot synthesis of chromone-linked azetidin-2-ones from imines and in situ generated oxazolones, derived from N-benzoylamino acids . Another method includes the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine, leading to the formation of azetidinone derivatives . Additionally, a one-pot sequence synthesis using diethyl chlorophosphate for the [2+2] cycloaddition reaction has been reported, which simplifies the process by eliminating the need for separation and purification of imines as intermediates .
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is characterized by spectral techniques such as IR, Mass, 1H-NMR, and 13C NMR. These techniques confirm the presence of the azetidinone core and help in elucidating the substitution patterns on the molecule . The molecular modeling studies, particularly docking into the active site of enzyme transpeptidase, have shown that certain azetidin-2-one derivatives exhibit good affinity, which correlates with their antibacterial activity .
Chemical Reactions Analysis
Azetidin-2-ones undergo various chemical reactions due to their reactive β-lactam ring. The synthesis often involves annulation reactions, cycloadditions, and condensations with different reagents and catalysts . The reactivity of the β-lactam ring also allows for further functionalization, leading to a diverse range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are influenced by their substituents. These compounds generally exhibit significant antibacterial and antifungal activities, which can be attributed to their ability to inhibit cell wall synthesis in microorganisms . The structure-activity relationship studies suggest that the presence of chloro groups and other substituents on the azetidin-2-one ring enhance their efficacy against various bacterial and fungal species . Additionally, some derivatives have shown anticancer potential against breast cancer cell lines, indicating the versatility of azetidin-2-ones in medicinal chemistry .
科学的研究の応用
1. Synthesis of 3-Pyrrole-substituted 2-Azetidinones
- Summary of the Application: 1-Azetidin-1-yl-2-chloro-ethanone is used in the synthesis of 3-pyrrole-substituted 2-azetidinones. These compounds are important in medicinal chemistry as they form the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams .
- Methods of Application: The synthesis of 3-pyrrole-substituted 2-azetidinones from 1-Azetidin-1-yl-2-chloro-ethanone involves the use of catalytic amounts of molecular iodine under microwave irradiation . The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .
- Results or Outcomes: The method resulted in the rapid synthesis of 3-pyrrole-substituted 2-azetidinones with excellent reaction yields . The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .
2. Proteomics Research
- Summary of the Application: 1-Azetidin-1-yl-2-chloro-ethanone is used in proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of the use of 1-Azetidin-1-yl-2-chloro-ethanone in proteomics research are not detailed in the source .
3. Biochemical for Proteomics Research
- Summary of the Application: 1-Azetidin-1-yl-2-chloro-ethanone is used as a biochemical for proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of the use of 1-Azetidin-1-yl-2-chloro-ethanone in proteomics research are not detailed in the source .
4. Synthesis of Quinoline Derivatives
- Summary of the Application: 1-Azetidin-1-yl-2-chloro-ethanone is used in the synthesis of quinoline derivatives .
- Methods of Application: The specific methods of application in the synthesis of quinoline derivatives are not detailed in the source .
- Results or Outcomes: Among the synthesized derivatives, 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one and 3-(substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one exhibited potent antimicrobial activity .
5. Biochemical for Proteomics Research
- Summary of the Application: 1-Azetidin-1-yl-2-chloro-ethanone is used as a biochemical for proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of the use of 1-Azetidin-1-yl-2-chloro-ethanone in proteomics research are not detailed in the source .
6. Synthesis of Quinoline Derivatives
- Summary of the Application: 1-Azetidin-1-yl-2-chloro-ethanone is used in the synthesis of quinoline derivatives .
- Methods of Application: The specific methods of application in the synthesis of quinoline derivatives are not detailed in the source .
- Results or Outcomes: Among the synthesized derivatives, 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one and 3-(substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one exhibited potent antimicrobial activity .
特性
IUPAC Name |
1-(azetidin-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-4-5(8)7-2-1-3-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWKQVABUJWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368912 | |
| Record name | 1-Azetidin-1-yl-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azetidin-1-yl-2-chloro-ethanone | |
CAS RN |
63177-41-3 | |
| Record name | 1-Azetidin-1-yl-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azetidin-1-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



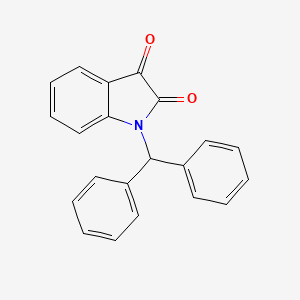
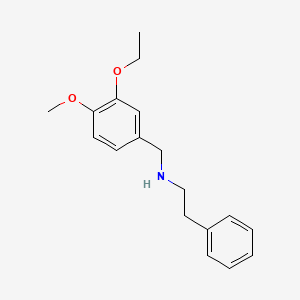
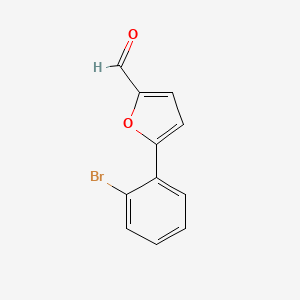
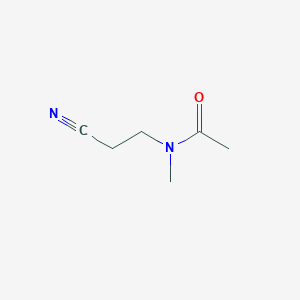
![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)
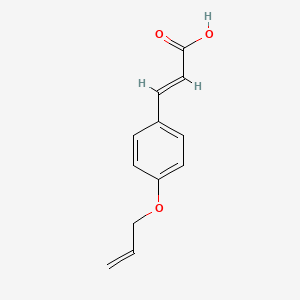
![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)
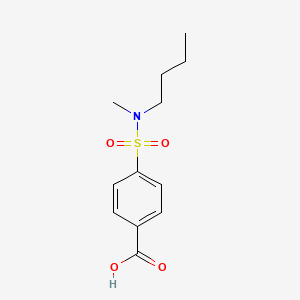
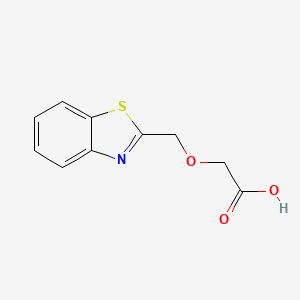
![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)
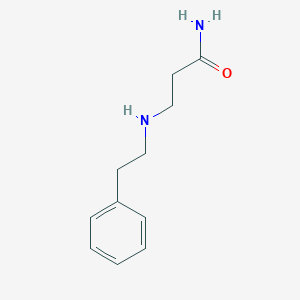
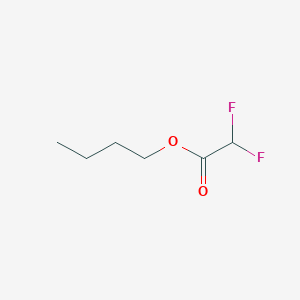
![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)